N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine

Synthetic Intermediates Quality Control Procurement Specifications

SAR studies require exact chemical identity to ensure data reproducibility. Generic analogs with altered halogen patterns or linker lengths introduce variability in cLogP and pKa, compromising pharmacophore models. N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine eliminates this risk. - Precise (2,4-dichlorophenyl)ethyl substitution for consistent target engagement & metabolic stability - Rigid cyclopropane scaffold locks bioactive conformation for enhanced binding affinity - Standard purity of 95% ensures reliable starting material for probe synthesis & agrochemical discovery

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
Cat. No. B15274943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)NC2CC2
InChIInChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-5-2-8(12)6-11(10)13/h2,5-7,9,14H,3-4H2,1H3
InChIKeySLBUMFSHBFKQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine: Specifications & Baseline Data


N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine (CAS 954565-08-3) is an organic amine featuring a strained cyclopropane ring and a 2,4-dichlorophenyl moiety [1]. It is primarily utilized as a research intermediate in medicinal chemistry and agrochemical discovery programs, with a standard commercial purity specification of 95% . The compound is classified as a secondary cyclopropylamine, a scaffold known for its metabolic stability and rigid conformation, which often translates to enhanced target binding compared to more flexible acyclic amines [2].

N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine: Substitution Challenges


Generic substitution with seemingly similar dichlorophenyl-cyclopropanamine analogs (e.g., those lacking the alpha-methyl branch or with different chlorine substitution patterns) is not a straightforward exchange for researchers developing structure-activity relationship (SAR) models. The specific (2,4-dichlorophenyl)ethyl substitution pattern on the cyclopropanamine nitrogen imparts a unique combination of electronic character and three-dimensional geometry that directly influences target engagement and metabolic clearance [1]. Altering the halogen positions or the length of the alkyl linker can result in significant shifts in lipophilicity (cLogP) and pKa, which in turn alter membrane permeability and off-target binding profiles [2]. Therefore, maintaining the precise chemical identity of N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is essential for ensuring data reproducibility and for validating pharmacophore models where this specific amine has been optimized [3].

N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine: Performance Evidence


Purity & Quality Control vs. Alternatives

Commercially available N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is supplied with a verified minimum purity of 95%, as confirmed by standard analytical methods . This specification is critical for researchers requiring a reliable starting material for multi-step syntheses, minimizing the need for additional purification steps and ensuring consistent reaction yields compared to custom-synthesized or less rigorously characterized alternatives . While a direct quantitative comparison of purity between this specific compound and all analogs is not feasible due to the proprietary nature of vendor data, the class-level inference is that a defined, high-purity standard for a chiral amine building block directly reduces experimental variability and improves the reproducibility of biological assays [1].

Synthetic Intermediates Quality Control Procurement Specifications

Conformational Rigidity & Target Engagement

The cyclopropylamine moiety of N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine introduces significant conformational rigidity compared to analogous acyclic alkyl amines (e.g., N-ethyl or N-isopropyl derivatives). This rigidity can translate to enhanced binding affinity and selectivity for certain biological targets [1]. For instance, cyclopropyl groups have been shown to reduce the entropic penalty upon target binding, which can be quantified as an increase in binding energy (ΔΔG) [2]. While direct binding data for this specific compound is not publicly available, the class-level inference from cyclopropane-containing drugs suggests a potential for improved Ki values, often in the low nanomolar range, compared to their more flexible counterparts [3].

Conformational Restriction Drug Design Pharmacophore Modeling

Metabolic Stability: 2,4-Dichloro Substitution Effect

The 2,4-dichloro substitution on the phenyl ring of N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is known to block metabolic hot spots, specifically oxidative metabolism by cytochrome P450 enzymes, which often occurs at unsubstituted para positions [1]. This structural feature can result in improved in vitro half-life (t1/2) in liver microsomes compared to non-halogenated or mono-chlorinated analogs [2]. For example, similar 2,4-dichlorophenyl-containing compounds have demonstrated an increase in metabolic stability, with microsomal half-lives increasing from <30 minutes to >60 minutes [3]. While direct data for this compound is lacking, the presence of the 2,4-dichloro motif strongly suggests a class-level advantage in terms of reducing metabolic clearance, a critical parameter for advancing lead compounds.

Metabolism Cytochrome P450 In Vitro ADME

N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine: Research & Industrial Applications


Lead Optimization: Stability & Affinity Enhancement

N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is an ideal building block for medicinal chemists aiming to improve the drug-like properties of a lead series. The combination of a metabolically blocking 2,4-dichlorophenyl group and a conformationally rigid cyclopropylamine provides a dual mechanism for enhancing both in vitro metabolic stability and target binding affinity [1]. This compound is specifically recommended for incorporation into scaffolds where reducing clearance and increasing potency are primary objectives, as supported by class-level evidence for these structural motifs [2].

Agrochemical Discovery: Fungicidal & Herbicidal Synthesis

Given the precedence of cyclopropylamine derivatives in fungicidal patents, N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is a strategic intermediate for synthesizing novel crop protection agents [3]. The (2,4-dichlorophenyl)ethyl group is a known lipophilic anchor in agrochemical design, and its combination with a cyclopropylamine offers a unique chemical space for exploring new modes of action against resistant fungal or weed species [4]. Procurement of this high-purity amine ensures a consistent starting point for large-scale analog synthesis and field trial development.

Academic Research: Probing GPCR & Kinase Targets

For academic laboratories investigating G-protein coupled receptors (GPCRs) or protein kinases, N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine serves as a valuable tool for synthesizing chemical probes. The rigid cyclopropyl group is often used to lock molecules into a bioactive conformation, which is essential for high-resolution structural studies (e.g., X-ray crystallography) [5]. This compound allows researchers to explore the impact of conformational constraint on target selectivity and downstream signaling, as inferred from class-level SAR studies of cyclopropane-containing ligands [6].

Impurity Profiling & Reference Standard Use

As a unique chemical entity, N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine can serve as a reference standard for analytical chemistry departments tasked with impurity profiling in the synthesis of more complex pharmaceutical agents [7]. Its distinct chromatographic and spectroscopic properties allow for the development and validation of sensitive analytical methods (e.g., HPLC, LC-MS) to detect and quantify related substances, ensuring the purity and safety of the final drug substance [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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